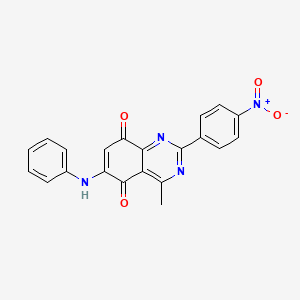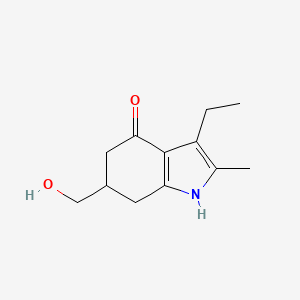
4H-Indol-4-one, 3-ethyl-1,5,6,7-tetrahydro-6-(hydroxymethyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-6-(hydroxymethyl)-2-methyl-6,7-dihydro-1H-indol-4(5H)-one is an organic compound with a complex structure that includes an indole core
準備方法
The synthesis of 3-Ethyl-6-(hydroxymethyl)-2-methyl-6,7-dihydro-1H-indol-4(5H)-one can be achieved through several synthetic routes. One common method involves the catalytic protodeboronation of pinacol boronic esters. This process utilizes a radical approach and can be paired with a Matteson–CH2– homologation to achieve the desired transformation . The reaction conditions typically involve the use of a photoredox catalyst and specific reagents such as thiophenol and an Ir-catalyst .
化学反応の分析
3-Ethyl-6-(hydroxymethyl)-2-methyl-6,7-dihydro-1H-indol-4(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the protodeboronation reaction can yield products such as methoxy-protected Δ8-THC and cholesterol derivatives .
科学的研究の応用
This compound has several scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of more complex molecules. In biology and medicine, it can be used in the development of pharmaceuticals and therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a potential candidate for drug discovery and development .
作用機序
The mechanism of action of 3-Ethyl-6-(hydroxymethyl)-2-methyl-6,7-dihydro-1H-indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can undergo photoredox catalysis, where a photoexcited catalyst oxidizes the boron ate complex to generate an alkyl radical. This radical then abstracts a hydrogen atom from thiophenol to form the final product . This mechanism highlights the compound’s ability to participate in radical reactions and its potential for use in various synthetic applications.
類似化合物との比較
3-Ethyl-6-(hydroxymethyl)-2-methyl-6,7-dihydro-1H-indol-4(5H)-one can be compared to other similar compounds such as pinacol boronic esters and other indole derivatives. Its uniqueness lies in its specific structure, which includes an ethyl group, a hydroxymethyl group, and a methyl group attached to the indole core. This structure allows for unique reactivity and interactions compared to other similar compounds .
Similar Compounds
- Pinacol boronic esters
- Methoxy-protected Δ8-THC
- Cholesterol derivatives
- Other indole derivatives
特性
CAS番号 |
190064-87-0 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC名 |
3-ethyl-6-(hydroxymethyl)-2-methyl-1,5,6,7-tetrahydroindol-4-one |
InChI |
InChI=1S/C12H17NO2/c1-3-9-7(2)13-10-4-8(6-14)5-11(15)12(9)10/h8,13-14H,3-6H2,1-2H3 |
InChIキー |
SCOXBRQBVREPFP-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NC2=C1C(=O)CC(C2)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


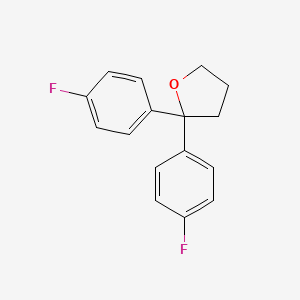
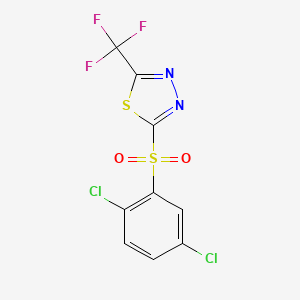

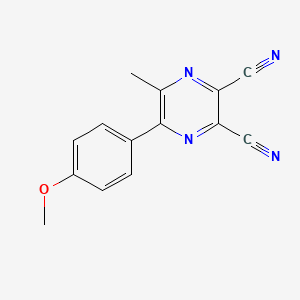
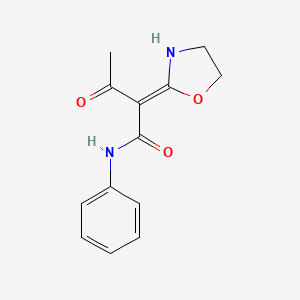

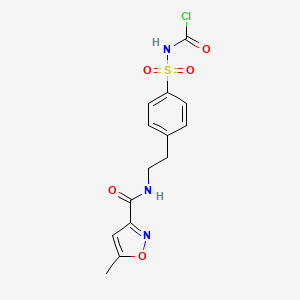

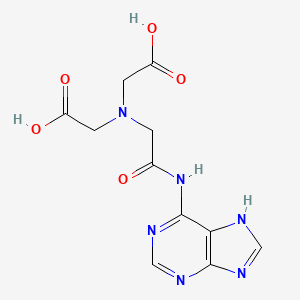
![6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12909356.png)
![5-Bromo-2-methyl-6-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(1H)-one](/img/structure/B12909364.png)
